Phaselic acid - 53755-04-7

Phaselic acid

Catalog Number: EVT-481141
CAS Number: 53755-04-7
Molecular Formula: C13H12O8
Molecular Weight: 296.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Caffeoylmalic acid, also known as caffeoylmalate or (S)-phaselic acid, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Caffeoylmalic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, caffeoylmalic acid is primarily located in the cytoplasm. Outside of the human body, caffeoylmalic acid can be found in a number of food items such as green bean, common bean, yellow wax bean, and radish. This makes caffeoylmalic acid a potential biomarker for the consumption of these food products.
Overview

Phaselic acid, scientifically known as 2-O-caffeoyl-L-malate, is a hydroxycinnamic acid derivative primarily found in various plant species, particularly in red clover (Trifolium pratense). This compound is notable for its role in plant metabolism and its potential applications in agriculture and food science. Phaselic acid is synthesized through specific enzymatic pathways involving the transfer of caffeoyl groups to malate, a key intermediate in plant metabolic processes.

Source and Classification

Phaselic acid is classified as a phenolic compound, specifically a hydroxycinnamic acid derivative. It is predominantly sourced from plants such as red clover, where it accumulates in significant amounts. The synthesis of phaselic acid involves the action of hydroxycinnamoyl-Coenzyme A:malate hydroxycinnamoyl transferases, enzymes that facilitate the transfer of caffeoyl groups to malate molecules .

Synthesis Analysis

Methods

Phaselic acid can be synthesized through two primary pathways:

  1. Caffeoyl-Coenzyme A Pathway: This pathway involves the hydroxylation of p-coumaroyl-malate by specific hydroxylases to form phaselic acid.
  2. Direct Transfer Pathway: In this method, a p-coumaroyl moiety is directly transferred to malic acid, followed by hydroxylation to yield phaselic acid .

Technical Details

The synthesis typically involves enzymatic reactions where the substrate specificity of hydroxycinnamoyl-Coenzyme A:malate transferases is crucial. Kinetic parameters such as KmK_m and VmaxV_{max} are essential for understanding the efficiency of these enzymes in synthesizing phaselic acid from malate and caffeoyl-Coenzyme A .

Molecular Structure Analysis

Structure

The molecular structure of phaselic acid features a caffeoyl group esterified to malate. The structural formula can be represented as follows:

C10H10O5C_{10}H_{10}O_5

Data

Phaselic acid has specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These analyses help confirm its identity and purity in various extracts .

Chemical Reactions Analysis

Reactions

Phaselic acid participates in several biochemical reactions:

  • Oxidation Reactions: It can undergo oxidation by polyphenol oxidase, which enhances its stability and preserves protein content in forage crops like alfalfa.
  • Hydroxylation: The compound can also be involved in hydroxylation reactions, further modifying its structure and functional properties .

Technical Details

The enzymatic activity related to phaselic acid synthesis has been characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. This allows for precise quantification and identification of reaction products .

Mechanism of Action

Phaselic acid exerts its effects primarily through its antioxidant properties, which contribute to the stabilization of proteins during storage and processing of forage crops. Its mechanism involves scavenging free radicals and inhibiting oxidative stress, thus enhancing the nutritional quality of animal feed .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Phaselic acid typically appears as a yellowish crystalline solid.
  • Solubility: It is soluble in polar solvents such as water and methanol.

Chemical Properties

  • Molecular Weight: Approximately 210.24 g/mol.
  • pH Stability: The stability of phaselic acid can vary with pH; it tends to degrade at higher pH levels due to isomerization .

Relevant data on its stability and reactivity under different conditions are crucial for applications in food science and agriculture.

Applications

Phaselic acid has several scientific uses:

  • Agricultural Applications: Its ability to stabilize proteins makes it valuable in animal feed formulations, particularly for ruminants.
  • Food Preservation: Due to its antioxidant properties, phaselic acid can be utilized in food preservation strategies to enhance shelf life and nutritional quality.
  • Research: It serves as a model compound for studying phenolic compounds' roles in plant metabolism and their potential health benefits .

Properties

CAS Number

53755-04-7

Product Name

Phaselic acid

IUPAC Name

(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid

Molecular Formula

C13H12O8

Molecular Weight

296.23 g/mol

InChI

InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+/t10-/m0/s1

InChI Key

PMKQSEYPLQIEAY-DUXPYHPUSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O

Synonyms

caffeoylmalic acid

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC(CC(=O)O)C(=O)O)O)O

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